molecular formula C7H4BrClO B066733 2-Bromo-5-chlorobenzaldehyde CAS No. 174265-12-4

2-Bromo-5-chlorobenzaldehyde

Cat. No. B066733
Key on ui cas rn: 174265-12-4
M. Wt: 219.46 g/mol
InChI Key: IIISHLMCTDMUHH-UHFFFAOYSA-N
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Patent
US08962627B2

Procedure details

methyl 7-chloro-isoquinoline-3-carboxylate was prepared using the procedure described in example 12A: 2-bromo-5-chlorobenzaldehyde was reacted with methyl 2-acetamidoacrylate at 110° C. for 24 hours to yield methyl 7-chloro-isoquinoline-3-carboxylate (25%) as brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH:4]=O.C([NH:14][C:15](=[CH2:20])[C:16]([O:18][CH3:19])=[O:17])(=O)C>>[Cl:10][C:7]1[CH:6]=[C:3]2[C:2]([CH:20]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[N:14]=[CH:4]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methyl 7-chloro-isoquinoline-3-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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